1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features. It contains a cyclopropane ring, a fluorophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and methoxyphenyl groups. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with 2-(2-methoxyphenyl)ethylamine to form an intermediate, which is then cyclized to produce the final compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxylate: This compound has a similar structure but contains an ester group instead of an amide group.
1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxylic acid: This compound contains a carboxylic acid group instead of an amide group.
This compound analogs: These compounds have variations in the substituents on the phenyl or cyclopropane rings, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-17-5-3-2-4-14(17)10-13-21-18(22)19(11-12-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZQUYUJFSDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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